molecular formula C16H16ClN3O B502684 (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone CAS No. 325779-60-0

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No. B502684
CAS RN: 325779-60-0
M. Wt: 301.77g/mol
InChI Key: HJVFVAZFMFYABI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, also known as ML-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • A study by (Abbasi et al., 2019) demonstrated the synthesis of compounds structurally related to (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, revealing their potential as therapeutic agents with notable α-glucosidase inhibitory activity.

Anticancer and Antituberculosis Properties

  • Research by (Mallikarjuna et al., 2014) focused on derivatives of this compound, finding significant in vitro anticancer and antituberculosis activities.

Production of Chiral Intermediates

  • A study by (Ni et al., 2012) explored the use of (4-chlorophenyl)-(pyridin-2-yl)methanone for producing a chiral intermediate of the anti-allergic drug Betahistine, showcasing its importance in pharmaceutical synthesis.

Structural and Crystallographic Analysis

  • The work by (Revathi et al., 2015) detailed the crystal structure of a related compound, providing insights into the molecular arrangement and potential interactions.

Antimicrobial Activity

  • Patel et al. (2011) investigated pyridine derivatives, including those structurally similar to this compound, revealing antimicrobial properties against various bacterial and fungal strains (Patel et al., 2011).

Synthesis of Antihistamines

  • A study by (Narsaiah et al., 2011) presented a synthesis method involving a similar compound for the production of antihistamine drugs.

Antibacterial and Antifungal Potency

  • The research by (Mallesha et al., 2014) highlighted the antibacterial and antifungal effectiveness of related compounds, indicating a broad spectrum of potential medical applications.

properties

IUPAC Name

(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFVAZFMFYABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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